molecular formula C12H9N3O4 B5502303 N'-(4-nitrobenzylidene)-2-furohydrazide

N'-(4-nitrobenzylidene)-2-furohydrazide

Cat. No. B5502303
M. Wt: 259.22 g/mol
InChI Key: MYCVFAAFKUCESD-MDWZMJQESA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N’-(4-nitrobenzylidene)-2-furohydrazide” were not found, a related compound, “N–(4-NITROBENZYLIDENE)-1- NAPHTHYLAMINE”, was synthesized by the condensation between 4-nitrobenzaldehyde and 1-naphthylamine .

Scientific Research Applications

Photolabile Groups in Polymer and Materials Science

N'-(4-nitrobenzylidene)-2-furohydrazide derivatives, such as o-nitrobenzyl groups, have been extensively used in polymer and materials science. These photolabile groups allow for the controlled alteration of polymer properties through irradiation, leading to applications in the development of photodegradable hydrogels, thin film patterning, and self-assembled monolayers. This demonstrates the compound's significance in creating advanced materials with tunable properties (Zhao et al., 2012).

Biomimetic Indicator for Alkylating Agents

Derivatives of this compound have been utilized as biomimetic indicators for alkylating agents, such as in the detection of carcinogenic substances. These indicators serve as DNA models, aiding in toxicological screening, environmental hygiene technology, and preliminary toxicology tests. The development of such indicators underscores the compound's role in enhancing public health and safety monitoring (Provencher & Love, 2015).

Catalytic Applications in Chemical Reactions

Ni(II)-aroylhydrazone complexes derived from this compound have shown to act as efficient catalysts in solvent-free nitroaldol condensation reactions. These complexes facilitate the synthesis of various chemical products, highlighting the compound's utility in catalyzing key chemical transformations (Sutradhar et al., 2019).

Antimicrobial Activity

Hydrazone compounds derived from this compound have demonstrated significant antibacterial activity against various bacterial strains. This application is crucial in the development of new antimicrobial agents to combat resistant bacterial infections (Lei et al., 2015).

Environmental and Biochemical Sensing

Derivatives of this compound have been used in the development of sensors for heavy metal detection, such as mercury. These sensors contribute to environmental monitoring and public health by allowing for the rapid and sensitive detection of toxic heavy metals in various samples (Hussain et al., 2017).

properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c16-12(11-2-1-7-19-11)14-13-8-9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCVFAAFKUCESD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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